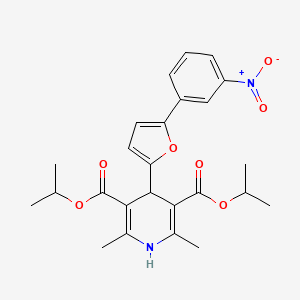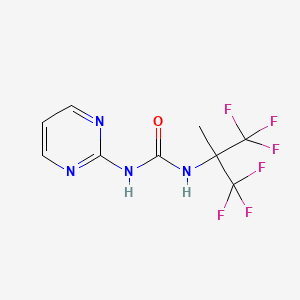![molecular formula C22H16BrClN2O3 B11621804 5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound with a benzamide backbone. This compound features multiple substituents, including bromine, chlorine, and a benzoxazole moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-N-[2-Chlor-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz beinhaltet:
Bildung des Benzoxazolrings: Dies kann durch Kondensation von o-Aminophenol mit einem Carbonsäurederivat erreicht werden.
Substitutionsreaktionen: Einführung von Brom- und Chlorsubstituenten durch elektrophile aromatische Substitution.
Amidbindungsbildung: Kopplung des Benzoxazol-Derivats mit 2-Methoxybenzoylchlorid unter basischen Bedingungen, um die endgültige Benzamidstruktur zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen umfassen, um den Prozess zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung der entsprechenden Aldehyde oder Säuren führt.
Reduktion: Reduktion der Nitrogruppe (falls vorhanden) zu einem Amin.
Substitution: Halogensubstituenten (Brom und Chlor) können in Substitutionsreaktionen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung oder Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Katalyse: Potenzielle Verwendung in katalytischen Prozessen aufgrund seiner einzigartigen Struktur.
Biologie
Biologische Sonden: Wird bei der Entwicklung von Sonden zur Untersuchung biologischer Systeme verwendet.
Enzymhemmung: Potenzieller Inhibitor spezifischer Enzyme aufgrund seiner strukturellen Merkmale.
Medizin
Arzneimittelentwicklung: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie
Materialwissenschaften: Wird bei der Entwicklung von fortschrittlichen Materialien mit bestimmten Eigenschaften verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substituents (bromine and chlorine) can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von 5-Brom-N-[2-Chlor-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzoxazol-Rest kann mit aktiven Zentren von Enzymen interagieren und deren Funktion hemmen. Die Halogensubstituenten können die Bindungsaffinität durch Halogenbindungsinteraktionen verstärken.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-2-chlorbenzamid: Teilt das Benzamid-Grundgerüst, fehlt aber der Benzoxazol-Rest.
2-Methoxybenzamid: Fehlen die Halogen- und Benzoxazolsubstituenten.
Einzigartigkeit
Das Vorhandensein des Benzoxazolrings und mehrerer Halogensubstituenten macht 5-Brom-N-[2-Chlor-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamid einzigartig
Eigenschaften
Molekularformel |
C22H16BrClN2O3 |
|---|---|
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H16BrClN2O3/c1-12-3-7-20-18(9-12)26-22(29-20)13-4-6-16(24)17(10-13)25-21(27)15-11-14(23)5-8-19(15)28-2/h3-11H,1-2H3,(H,25,27) |
InChI-Schlüssel |
NUDSZUSVLCHDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)
